假尿苷霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

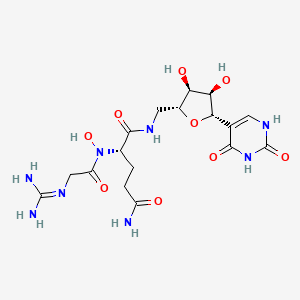

Pseudouridimycin (PUM) is a novel pseudouridine-containing peptidyl-nucleoside antibiotic . It inhibits bacterial RNA polymerase (RNAP) through a binding site and mechanism different from those of clinically approved RNAP inhibitors of the rifamycin and lipiarmycin (fidaxomicin) classes .

Synthesis Analysis

PUM was synthesized by a convergent strategy from 5′-amino-pseudouridine and N-hydroxy-dipeptide in 23% total yield . The key intermediate was synthesized by hydroxylaminolysis of the nitrone derived from glutamine and subsequent glycylation with glycine chloride .Molecular Structure Analysis

The molecular structure of PUM consists of a formamidinylated, N-hydroxylated Gly-Gln dipeptide conjugated to 5’-aminopseudouridine . The pseudo-U base moiety of PUM makes a Watson-Crick base pair with a DNA template-strand A in a manner equivalent to the base moiety of an NTP .Chemical Reactions Analysis

Chemical stability studies of PUM revealed intramolecular hydroxamate bond scission to be a major decomposition pathway for PUM in aqueous buffer . The synthetic method provides an efficient and practical way for the synthesis of N-hydroxylated peptidyl nucleoside .Physical And Chemical Properties Analysis

PUM is a potent antibiotic against both Gram-positive and Gram-negative bacteria including multi-drug-resistant strains . It has proven to be effective against multidrug-resistant S. pyogenes .科学研究应用

Antibacterial Agent

Pseudouridimycin is a novel pseudouridine-containing peptidyl-nucleoside antibiotic . It has been found to inhibit bacterial RNA polymerase (RNAP) through a binding site and mechanism different from those of clinically approved RNAP inhibitors of the rifamycin and lipiarmycin (fidaxomicin) classes .

Inhibitor of Bacterial RNA Polymerase

PUM inhibits bacterial RNA polymerase (RNAP) through a unique binding site and mechanism . This makes it a potential tool for studying bacterial RNA polymerase and could lead to the development of new antibacterial drugs.

Competitor with UTP

Biochemical evidence indicates that PUM functions as a nucleoside-analog inhibitor that competes with UTP for occupancy of the RNAP NTP addition site . This unique property could be exploited in the development of new antibacterial drugs.

Broad-Spectrum Antibacterial Activity

PUM has been reported to have broad-spectrum antibacterial activity . This means it could be effective against a wide range of bacteria, making it a potentially valuable tool in the fight against bacterial infections.

Low Rate of Resistance Emergence

PUM has been found to have a low rate of resistance emergence . This is a crucial property for an antibacterial drug, as it means that bacteria are less likely to develop resistance to it.

Potential for Discovering Additional Novel Pseudouridine-Containing Nucleoside Antibiotics

The gene cluster and pathway for PUM biosynthesis provide potential for discovering additional novel pseudouridine-containing nucleoside antibiotics . This could be achieved by searching bacterial genome and metagenome sequences for sequences similar to pumJ, the pseudouridine-synthase gene of the PUM biosynthesis gene cluster .

作用机制

属性

IUPAC Name |

(2S)-2-[[2-(diaminomethylideneamino)acetyl]-hydroxyamino]-N-[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N8O9/c18-9(26)2-1-7(25(33)10(27)5-22-16(19)20)15(31)21-4-8-11(28)12(29)13(34-8)6-3-23-17(32)24-14(6)30/h3,7-8,11-13,28-29,33H,1-2,4-5H2,(H2,18,26)(H,21,31)(H4,19,20,22)(H2,23,24,30,32)/t7-,8+,11+,12+,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEYHXABZOKKDZ-YFKLLHAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CNC(=O)C(CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CNC(=O)[C@H](CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N8O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pseudouridimycin | |

CAS RN |

1566586-52-4 |

Source

|

| Record name | Pseudouridimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566586524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。